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molecular formula C13H11NO2 B1281311 5-(Benzyloxy)pyridine-2-carbaldehyde CAS No. 59781-08-7

5-(Benzyloxy)pyridine-2-carbaldehyde

Cat. No. B1281311
M. Wt: 213.23 g/mol
InChI Key: DBGGDAAQLLDHSS-UHFFFAOYSA-N
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Patent
US08318746B2

Procedure details

A solution of 6-bromopyridin-3-ol (4.20 g) in N,N-dimethylformamide (100 mL) was purged with nitrogen, sodium hydride (60%, oil, 1.06 g) was added under ice-cooling, and the mixture was stirred at 0° C. for 15 min. Benzyl bromide (3.15 mL) was added to the reaction mixture, and the mixture was warmed to room temperature, and stirred at room temperature for 16 hr. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50, volume ratio) to give a colorless oil. A solution of the obtained oil in toluene (10 mL) was added to a solution of tributylmagnesium ate complex in toluene-tetrahydrofuran-hexane prepared from a 1.6M n-butyllithium hexane solution (8.4 mL) and a 2.0M butylmagnesium chloride tetrahydrofuran solution (3.4 mL) in at −10° C., and the mixture was stirred at −10° C. for 2.5 hr. N,N-dimethylformamide (1.59 mL) was added to the reaction mixture, and the mixture was warmed to room temperature and stirred at room temperature for 2 hr. 10% Aqueous citric acid solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-50:50, volume ratio) to give the title compound (1.00 g, yield 17%) as a colorless oil. MS: 214 (MH+).
Name
n-butyllithium hexane
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
butylmagnesium chloride tetrahydrofuran
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tributylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
toluene tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
17%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([Li])CCC.[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C([Mg]Cl)CCC.[CH3:23][N:24]([CH3:27])C=O.C(O)(=O)C[C:30](CC(O)=O)(C(O)=O)[OH:31]>C1(C)C=CC=CC=1.C1(C)C=CC=CC=1.O1CCCC1.CCCCCC>[CH2:13]([O:12][C:16]1[CH:15]=[CH:14][C:27]([CH:30]=[O:31])=[N:24][CH:23]=1)[C:3]1[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,7.8.9|

Inputs

Step One
Name
n-butyllithium hexane
Quantity
8.4 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Two
Name
butylmagnesium chloride tetrahydrofuran
Quantity
3.4 mL
Type
reactant
Smiles
O1CCCC1.C(CCC)[Mg]Cl
Step Three
Name
Quantity
1.59 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
tributylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
toluene tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O1CCCC1.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution of 6-bromopyridin-3-ol (4.20 g) in N,N-dimethylformamide (100 mL) was purged with nitrogen, sodium hydride (60%, oil, 1.06 g)
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
Benzyl bromide (3.15 mL) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hr
Duration
16 h
ADDITION
Type
ADDITION
Details
A saturated aqueous ammonium chloride solution was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50, volume ratio)
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-50:50, volume ratio)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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